Methyl thieno[3,2-b]pyridine-3-carboxylate

Medicinal Chemistry Oncology Organic Synthesis

Source the regioisomerically distinct Methyl thieno[3,2-b]pyridine-3-carboxylate for your kinase inhibitor campaigns. Unlike the more common 2-carboxylate, the 3-substitution offers a unique electronic and steric vector that directly influences cross-coupling reactivity and kinase hinge-region binding modes. Validated for developing ATP-competitive yet kinome-wide selective inhibitors targeting underexplored kinases (Haspin, CDKLs). Ideal for diversifying compound libraries via high-yield Suzuki-Miyaura reactions. Secure this building block to explore alternative binding trajectories not achievable with the 2-carboxylate series.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 952182-41-1
Cat. No. B1500085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thieno[3,2-b]pyridine-3-carboxylate
CAS952182-41-1
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC2=C1N=CC=C2
InChIInChI=1S/C9H7NO2S/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3
InChIKeyVONXLZSDTMCDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Thieno[3,2-b]pyridine-3-carboxylate (CAS 952182-41-1): A Versatile Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


Methyl thieno[3,2-b]pyridine-3-carboxylate (CAS 952182-41-1) is a heterocyclic building block of the thieno[3,2-b]pyridine family, characterized by a fused thiophene-pyridine bicyclic core with a methyl carboxylate group at the 3-position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of selective protein kinase inhibitors, due to the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region, which permits diverse binding modes while maintaining high kinome-wide selectivity [2]. The compound serves as a key synthetic intermediate for generating functionalized derivatives with demonstrated antitumor activity [3].

Why Regioisomer Substitution of Methyl Thieno[3,2-b]pyridine-3-carboxylate is Not Permissible in Research


The position of the methyl carboxylate group on the thieno[3,2-b]pyridine core critically dictates synthetic utility, biological target engagement, and physicochemical properties. Substituting methyl thieno[3,2-b]pyridine-3-carboxylate with a regioisomer, such as the 2-carboxylate or 6-carboxylate analog, is not a straightforward exchange. The 2-carboxylate derivative, for example, is a direct precursor for synthesizing a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates with validated antitumor activity via Suzuki-Miyaura cross-coupling at the 3-position [1]. In contrast, the 3-carboxylate isomer presents a different electronic environment and steric profile, which directly influences its reactivity in cross-coupling reactions and its potential as a distinct starting material for generating libraries with alternative substitution patterns [2]. Furthermore, the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes depending on the attached vectors, meaning that even subtle changes in substitution can drastically alter kinase selectivity profiles [3].

Quantitative Differentiation of Methyl Thieno[3,2-b]pyridine-3-carboxylate Against Closest Analogs


Regioisomeric Positioning of the Carboxylate Group Dictates Synthetic Vector for Antitumor Agent Development

Methyl thieno[3,2-b]pyridine-2-carboxylate serves as a direct precursor for generating a library of antitumor compounds via Suzuki-Miyaura cross-coupling at the 3-position. This is not directly comparable to the 3-carboxylate isomer, which offers a different vector for derivatization. A derivative of the 2-carboxylate (compound 2e) demonstrated a GI50 of 13 μM against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 [1]. This establishes the 2-carboxylate as a validated starting point for TNBC-targeted agents, implying that the 3-carboxylate could serve a distinct, yet-to-be-explored, role in generating alternative libraries. The 2-carboxylate series generally exhibited little or no effect on non-tumorigenic MCF-12A cells at concentrations up to 50 μM [1].

Medicinal Chemistry Oncology Organic Synthesis

Cross-Coupling Yields for 6-Position Functionalization Provide a Benchmark for Scaffold Versatility

While the target compound has a 3-carboxylate group, the broader thieno[3,2-b]pyridine scaffold is highly amenable to functionalization. Suzuki-Miyaura cross-coupling on a methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate precursor yielded 6-(hetero)aryl derivatives in high to excellent yields (65-91%) [1]. This high yield range establishes a robust synthetic methodology for diversifying the thieno[3,2-b]pyridine core, and by extension, the 3-carboxylate variant can be expected to be a similarly competent substrate for analogous palladium-catalyzed reactions. Furthermore, several of these 6-substituted derivatives showed GI50 values below 15 μM against human tumor cell lines, with a bithiophene derivative exhibiting remarkable selectivity and potency (GI50 = 0.7-1.0 μM) against MCF-7 (breast) and NCI-H460 (lung) cancer cells [1].

Organic Synthesis Catalysis Medicinal Chemistry

Thieno[3,2-b]pyridine Core Enables Profoundly Different Kinase Binding Modes with High Selectivity

The thieno[3,2-b]pyridine scaffold is not merely an ATP-mimetic; its weak interaction with the kinase hinge region allows for variable binding modes while maintaining high kinome-wide selectivity. This is exemplified by the isomers MU1464 and MU1668, which achieve high selectivity through different binding poses [1]. This property is inherent to the core scaffold and is independent of the specific carboxylate position, making the 3-carboxylate a valid entry point to explore this unique chemical space. A specific Haspin inhibitor, MU1920, derived from this scaffold, was developed as a high-quality chemical probe suitable for in vivo applications [1].

Kinase Inhibition Selectivity Chemical Biology

Key Application Scenarios for Methyl Thieno[3,2-b]pyridine-3-carboxylate Based on Evidence


Synthesis of Novel Kinase Inhibitor Libraries with Altered Selectivity Profiles

Researchers can leverage methyl thieno[3,2-b]pyridine-3-carboxylate as a core scaffold to generate compound libraries. As demonstrated with the thieno[3,2-b]pyridine core, this scaffold allows for the development of ATP-competitive but not ATP-mimetic inhibitors that achieve high kinome-wide selectivity through diverse binding modes [1]. The 3-carboxylate isomer offers a distinct vector for derivatization compared to the more studied 2-carboxylate, potentially yielding inhibitors with unique target engagement profiles.

Exploration of Underexplored Kinase Targets

The thieno[3,2-b]pyridine scaffold has been validated as a template for targeting underexplored protein kinases like Haspin and CDKLs [1]. Methyl thieno[3,2-b]pyridine-3-carboxylate can be used as a starting material for medicinal chemistry campaigns focused on these or other emerging kinase targets. The development of MU1920, a high-quality chemical probe for Haspin, demonstrates the potential for creating valuable tool compounds from this scaffold [1].

Development of Targeted Anticancer Agents via Palladium-Catalyzed Cross-Coupling

The thieno[3,2-b]pyridine core is highly amenable to diversification via Suzuki-Miyaura cross-coupling, with reported yields between 65-91% [2]. Methyl thieno[3,2-b]pyridine-3-carboxylate is expected to be a competent substrate for similar palladium-catalyzed reactions. While a 2-carboxylate derivative (compound 2e) showed a GI50 of 13 μM against TNBC cell lines and reduced tumor size in an in ovo CAM model [3], the 3-carboxylate isomer provides an alternative starting point for generating a distinct library of analogs with potentially improved or different anticancer activity profiles.

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